2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide
Description
This compound is a bis-thiazolidinedione (TZD) derivative featuring two 2,4-dioxo-1,3-thiazolidin-5-yl moieties connected via an acetamide linker to a phenylamine group. The TZD scaffold is well-documented for its role in modulating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is associated with insulin sensitization and antiproliferative effects . Its structural complexity may influence solubility, bioavailability, and target selectivity.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[2-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c21-11(5-9-13(23)19-15(25)27-9)17-7-3-1-2-4-8(7)18-12(22)6-10-14(24)20-16(26)28-10/h1-4,9-10H,5-6H2,(H,17,21)(H,18,22)(H,19,23,25)(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUIADUYFTXQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=O)S2)NC(=O)CC3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide typically involves multiple steps. The starting materials often include thiazolidine derivatives and acetic acid derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized thiazolidine derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide exhibit significant antioxidant properties. For instance:
- Compounds synthesized from this framework have shown DPPH radical scavenging , superoxide anion scavenging, and lipid peroxidation inhibition activities. Specific derivatives (e.g., 4k and 4l) have been highlighted for their efficiency in these assays, indicating their potential use in combating oxidative stress-related diseases .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- A series of studies indicated that several derivatives possess excellent anti-inflammatory activity, particularly in models of erythrocyte hemolysis and lipid peroxidation. Compounds such as 4a and 4h have been noted for their ability to reduce inflammation markers significantly .
Antimicrobial Properties
There is emerging evidence suggesting that thiazolidinone derivatives can exhibit antimicrobial activity:
- Preliminary studies indicate that certain compounds derived from 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide may inhibit bacterial growth, making them candidates for further investigation as potential antimicrobial agents.
Case Studies
Several case studies have been documented to illustrate the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s thiazolidine ring structure is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among TZD-acetamide derivatives include:
- Substituents on the aromatic ring : Electron-withdrawing groups (e.g., chloro, fluoro) or extended conjugated systems (e.g., thienyl, benzylidene) alter electronic properties and binding affinities.
- Position and number of TZD units: Mono-TZD derivatives (e.g., ) typically exhibit moderate activity, while the bis-TZD structure of the target compound may enhance PPARγ agonism or dual-target effects.
- Linker modifications: Acetamide vs. phenoxy or thiadiazole linkers influence conformational flexibility and metabolic stability.
Pharmacological Activity Comparison
Table 1: Anticancer Activity of Selected TZD Derivatives
The trimethoxyphenyl-thiadiazole derivative in demonstrates potent activity against leukemia (HL-60) and CNS cancer (SF-295) cells, attributed to the electron-rich aromatic system enhancing DNA intercalation or topoisomerase inhibition. The target bis-TZD compound’s activity remains uncharacterized but is hypothesized to exceed mono-TZD analogs due to dual PPARγ activation .
Table 2: α-Glucosidase Inhibitory Activity
| Compound | % Inhibition (10 µM) | Reference |
|---|---|---|
| Target Bis-TZD Compound | Not tested | — |
| 3g (m-chlorophenyl-thiazol-2-yl-TZD) | 63% | |
| 3j (o-fluorophenyl-thiazol-2-yl-TZD) | 58% |
The mono-TZD derivatives in show moderate to strong α-glucosidase inhibition, critical for diabetes management. The bis-TZD compound’s larger structure may reduce enzyme accessibility, necessitating structural optimization for this application .
Structure-Activity Relationships (SAR)
- Dual TZD moieties : Expected to enhance PPARγ binding but may reduce solubility due to increased hydrophobicity.
- Fluorinated substituents (e.g., ): Improve metabolic stability and membrane penetration.
Biological Activity
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}phenyl)acetamide belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on existing research findings.
- Molecular Formula : C₁₁H₁₀N₂O₄S
- Molecular Weight : 266.28 g/mol
- IUPAC Name : this compound
1. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic properties. The compound has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels. Research indicates that derivatives of thiazolidinediones exhibit significant hypoglycemic effects comparable to established drugs like pioglitazone and rosiglitazone.
Table 1: Comparison of Antidiabetic Activity
2. Antioxidant Activity
The antioxidant potential of thiazolidinedione derivatives has been extensively studied. The compound demonstrated significant activity in scavenging free radicals and inhibiting lipid peroxidation. In vitro assays showed that it effectively reduced oxidative stress markers in cellular models.
Table 2: Antioxidant Activity Assays
| Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 40.26 | |
| Superoxide Anion Scavenging | 39.72 | |
| Lipid Peroxidation Inhibition | 35.62 |
3. Anti-inflammatory Activity
In addition to its antioxidant properties, the compound exhibited notable anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:
- Insulin Signaling Pathway : Enhances insulin receptor sensitivity.
- Antioxidant Defense Mechanisms : Upregulates endogenous antioxidants.
- Inflammatory Response Modulation : Inhibits NF-kB and other inflammatory mediators.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including chloroacetylation of aromatic amines followed by coupling with thiazolidinedione derivatives. Key steps:
- Chloroacetylation : React amines with chloroacetyl chloride in chloroform under cold conditions, monitored via TLC .
- Coupling : Use potassium carbonate in DMF to facilitate nucleophilic substitution between thiazolidinedione precursors and chloroacetyl intermediates. Reaction completion is confirmed by TLC, and products are isolated via precipitation .
- Purification : Recrystallization from solvents like ethanol or water ensures purity (>95% by HPLC) .
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic methods is employed:
- ¹H NMR : Analyze δ ppm values for characteristic peaks (e.g., -OCH₃ at 3.8 ppm, aromatic protons at 6.9–7.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1667 cm⁻¹, NH stretch at 3468 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+1] peak at m/z 430.2) .
Q. What in vitro models are suitable for initial biological evaluation?
Prioritize enzyme inhibition assays (e.g., PPAR-γ binding) and cytotoxicity screening:
- PPAR-γ Activation : Use transfected cell lines (HEK293) with luciferase reporters to assess agonism .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up?
Key factors include:
- Solvent Choice : DMF enhances reactivity but requires strict temperature control (20–25°C) to avoid side reactions .
- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Process Monitoring : Use HPLC instead of TLC for real-time tracking of intermediates .
Q. How do structural modifications influence pharmacokinetics?
Structure-activity relationship (SAR) studies reveal:
- Thiazolidinedione Rings : Dual rings enhance PPAR-γ binding but may increase metabolic instability. Methyl or fluorine substituents improve bioavailability .
- Acetamide Linker : Substituting phenyl groups with heterocycles (e.g., oxadiazole) enhances solubility but reduces membrane permeability . Example SAR Table:
| Substituent | PPAR-γ EC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -H | 120 | 15 |
| -OCH₃ | 85 | 30 |
| -CF₃ | 45 | 10 |
| Data adapted from analogs in . |
Q. How should researchers address contradictory bioactivity data across assays?
Contradictions often arise from assay-specific conditions:
- Reproducibility : Validate findings across multiple cell lines (e.g., HepG2 vs. Caco-2) to rule out model-specific artifacts .
- Metabolic Interference : Pre-incubate compounds with liver microsomes to assess stability. For example, cytochrome P450-mediated degradation may reduce activity in vivo vs. in vitro .
- Concentration Gradients : Use physiologically relevant doses (1–10 µM) rather than high concentrations (>50 µM) to avoid off-target effects .
Methodological Notes
- Synthetic Protocols : Always include inert atmosphere (N₂/Ar) to prevent oxidation of thiazolidinedione moieties .
- Analytical Cross-Check : Combine NMR with X-ray crystallography for unambiguous structural confirmation in cases of polymorphism .
- Data Reporting : Use standardized formats (e.g., IC₅₀ ± SEM) and disclose raw data in supplementary materials to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
